

Application Notes and Protocols: Synthesis of Pyrrolones from 2(3H)-Furanone Precursors

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Compound of Interest

Compound Name: 2(3H)-Furanone

Cat. No.: B1196481

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Audience: Researchers, scientists, and drug development professionals.

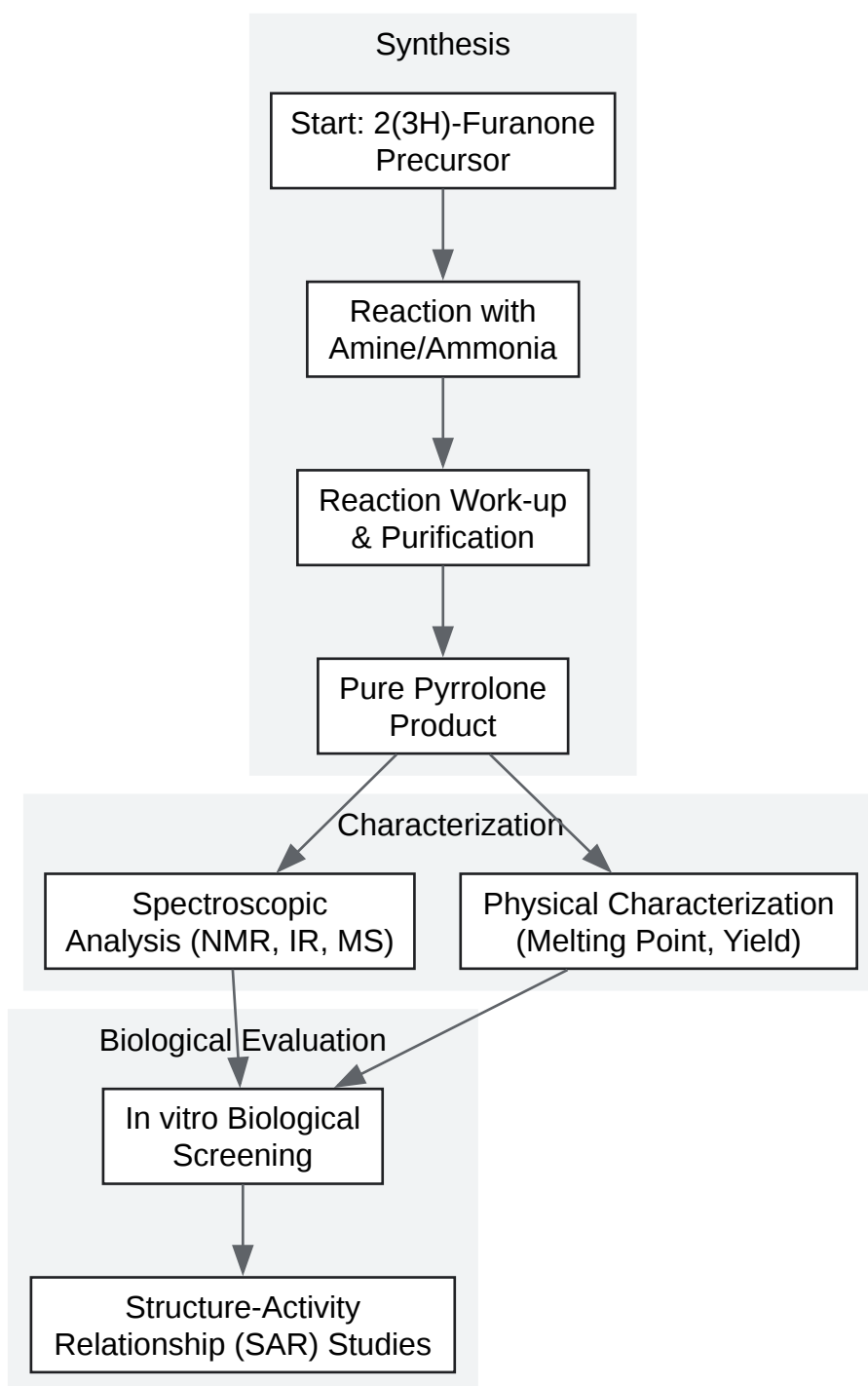
Introduction

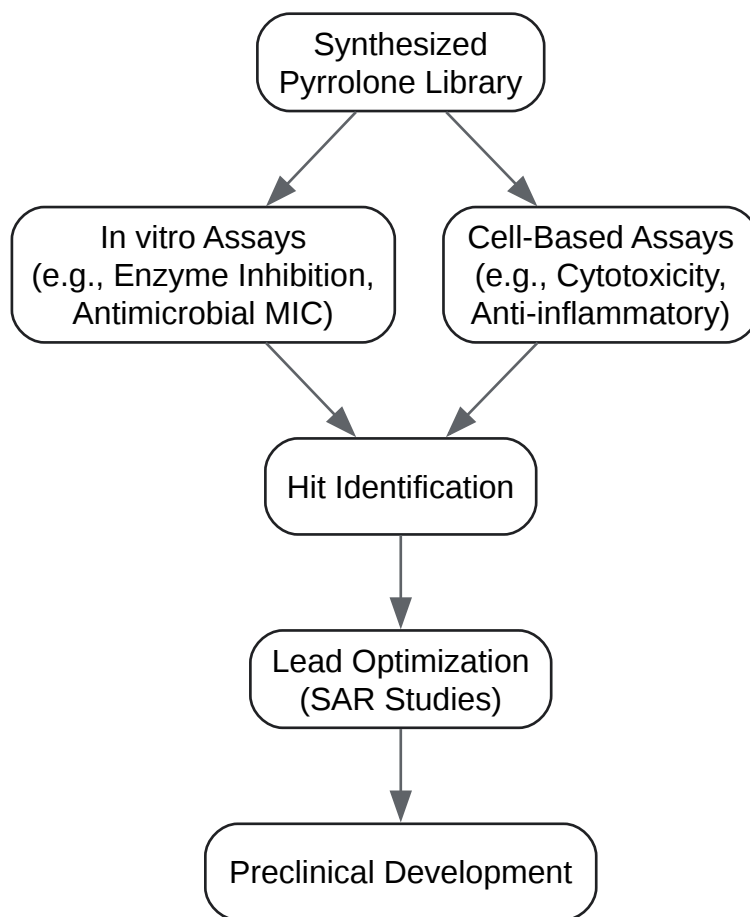
Pyrrolones, also known as pyrrolinones, represent a critical class of nitrogen-containing heterocyclic compounds with a wide array of biological activities. Their scaffold is a core component in numerous natural products and synthetic molecules with therapeutic potential, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory agents.^{[1][2][3][4][5]} The versatile nature of the pyrrolone ring makes it a privileged structure in medicinal chemistry and drug discovery.^{[6][7]}

This application note provides a detailed overview and experimental protocols for the synthesis of 2(3H)-pyrrolones using readily available **2(3H)-furanones** as precursors. The conversion of the furanone lactone ring to the pyrrolone lactam ring is a straightforward and efficient method for generating diverse pyrrolone derivatives.^{[1][8]} This transformation typically involves the reaction of a **2(3H)-furanone** with a primary amine or ammonia, leading to the exchange of the ring oxygen with a nitrogen atom.

General Reaction Scheme

The fundamental transformation involves the reaction of a substituted **2(3H)-furanone** with an amine (R-NH₂), where 'R' can be hydrogen, an alkyl, or an aryl group. The reaction proceeds via a nucleophilic attack of the amine on the carbonyl group of the furanone, leading to ring opening and subsequent recyclization to form the more stable pyrrolone ring.





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